2-(2-Bromophenoxy)-5-nitropyrimidine
Description
2-(2-Bromophenoxy)-5-nitropyrimidine is a halogenated pyrimidine derivative characterized by a bromophenoxy substituent at the 2-position and a nitro group at the 5-position of the pyrimidine ring. The bromophenoxy group enhances electrophilic reactivity, making the compound a versatile intermediate in nucleophilic substitution reactions and heterocyclic synthesis. Its nitro group further activates the ring toward aromatic substitution, particularly at electron-deficient positions (e.g., C4 or C6) .
Properties
Molecular Formula |
C10H6BrN3O3 |
|---|---|
Molecular Weight |
296.08 g/mol |
IUPAC Name |
2-(2-bromophenoxy)-5-nitropyrimidine |
InChI |
InChI=1S/C10H6BrN3O3/c11-8-3-1-2-4-9(8)17-10-12-5-7(6-13-10)14(15)16/h1-6H |
InChI Key |
YUZLTMRDWHHSCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=C(C=N2)[N+](=O)[O-])Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Solubility: The nitro group in 2-(2-bromophenoxy)-5-nitropyrimidine reduces solubility in polar solvents compared to diamine analogs (e.g., 5-(2-bromo-5-fluorophenoxy)-pyrimidine-2,4-diamine, ), which benefit from hydrogen-bonding interactions .
- Thermal Stability: Brominated pyrimidines (e.g., 2-(2-bromophenoxy)-5-bromo-3-nitropyridine, ) exhibit higher melting points (>200°C) due to halogen-induced lattice stabilization, whereas nitro-pyridine derivatives (e.g., 2-bromo-5-nitropyridine, ) decompose at lower temperatures .
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